molecular formula C10H22 B12657095 3-Ethyl-2,4-dimethylhexane CAS No. 7220-26-0

3-Ethyl-2,4-dimethylhexane

Cat. No.: B12657095
CAS No.: 7220-26-0
M. Wt: 142.28 g/mol
InChI Key: OSKIMJMPFNLVOU-UHFFFAOYSA-N
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Description

3-Ethyl-2,4-dimethylhexane: is an organic compound belonging to the class of alkanes. It has the molecular formula C10H22 and a molecular weight of 142.2817 g/mol . This compound is a branched hydrocarbon, characterized by its structure which includes an ethyl group and two methyl groups attached to a hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,4-dimethylhexane typically involves the alkylation of a suitable hexane derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and reforming processes. These methods are used to break down larger hydrocarbon molecules into smaller, branched alkanes. Catalysts such as zeolites are often employed to facilitate these reactions under high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,4-dimethylhexane, like other alkanes, primarily undergoes substitution reactions. These include:

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.

    Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.

Common Reagents and Conditions:

    Halogenation: Requires halogens (Cl2, Br2) and UV light.

    Combustion: Requires oxygen (O2) and an ignition source.

    Cracking: Requires high temperatures and catalysts such as zeolites.

Major Products Formed:

    Halogenation: Produces haloalkanes (e.g., 3-chloro-2,4-dimethylhexane).

    Combustion: Produces CO2 and H2O.

    Cracking: Produces smaller alkanes and alkenes.

Scientific Research Applications

Chemistry: 3-Ethyl-2,4-dimethylhexane is used as a reference compound in gas chromatography to study the retention indices of branched alkanes .

Biology and Medicine:

Industry: In the petrochemical industry, branched alkanes like this compound are important components of gasoline and other fuels due to their high octane ratings. They are also used as solvents and intermediates in the synthesis of other chemicals.

Mechanism of Action

As an alkane, 3-ethyl-2,4-dimethylhexane is relatively inert and does not have a specific mechanism of action in biological systems. Its interactions are primarily physical, such as dissolving in nonpolar solvents or participating in van der Waals interactions. In combustion reactions, it undergoes oxidation to produce energy, carbon dioxide, and water.

Comparison with Similar Compounds

  • 2,4-Dimethylhexane
  • 3-Ethylhexane
  • 2,3-Dimethylhexane
  • 2,5-Dimethylhexane

Comparison: 3-Ethyl-2,4-dimethylhexane is unique due to its specific branching pattern, which affects its physical properties such as boiling point and density. Compared to its isomers, it may have different retention times in gas chromatography and varying reactivity in chemical reactions.

Properties

IUPAC Name

3-ethyl-2,4-dimethylhexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-6-9(5)10(7-2)8(3)4/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKIMJMPFNLVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871188
Record name 3-Ethyl-2,4-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7220-26-0
Record name 3-Ethyl-2,4-dimethylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007220260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-2,4-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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